molecular formula C16H16F2N2O4S B297050 N-(2,4-difluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide

N-(2,4-difluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide

Numéro de catalogue B297050
Poids moléculaire: 370.4 g/mol
Clé InChI: WMMBPQLAFUJRPG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,4-difluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide, also known as Difluoromethylornithine (DFMO), is a chemical compound that has been extensively studied for its potential use in cancer treatment. DFMO is a small molecule inhibitor that targets the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines. Polyamines are essential for cell proliferation and are often overexpressed in cancer cells, making them a promising target for cancer therapy.

Mécanisme D'action

DFMO works by inhibiting the enzyme ODC, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell proliferation and are often overexpressed in cancer cells. By inhibiting ODC, DFMO reduces the levels of polyamines in cells, leading to decreased cell proliferation and tumor growth.
Biochemical and Physiological Effects
DFMO has been shown to have a number of biochemical and physiological effects. In addition to its antitumor effects, DFMO has been shown to reduce inflammation and oxidative stress, and to improve immune function. DFMO has also been studied for its potential use in the treatment of parasitic infections, such as African sleeping sickness and Chagas disease.

Avantages Et Limitations Des Expériences En Laboratoire

DFMO has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified, making it a versatile tool for studying polyamine metabolism and its role in cancer and other diseases. DFMO has also been shown to have a good safety profile in clinical trials, with few side effects reported.
One limitation of DFMO is that it is a non-specific inhibitor of ODC, and can also inhibit other enzymes in the polyamine biosynthesis pathway. This can make it difficult to interpret the results of experiments using DFMO, and may limit its usefulness in certain contexts.

Orientations Futures

There are many potential future directions for research on DFMO. One area of interest is the development of new analogs and derivatives of DFMO that may have improved efficacy or specificity for ODC. Another area of interest is the development of combination therapies that target multiple enzymes in the polyamine biosynthesis pathway, in order to achieve more potent antitumor effects.
DFMO has also been studied for its potential use in other diseases beyond cancer, such as parasitic infections and neurodegenerative diseases. Further research is needed to determine the efficacy of DFMO in these contexts, and to identify potential side effects or limitations of its use.
In conclusion, DFMO is a promising chemical compound that has been extensively studied for its potential use in cancer treatment. While there are some limitations to its use as a research tool, DFMO has many advantages and potential future directions for research. Further studies are needed to fully understand the mechanisms of action and potential applications of this compound.

Méthodes De Synthèse

DFMO can be synthesized through a multi-step process that involves the reaction of 2,4-difluoroaniline with chloroacetyl chloride to form N-(2,4-difluorophenyl)-2-chloroacetamide. This intermediate is then reacted with sodium methoxide and methylsulfonyl chloride to form N-(2,4-difluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide.

Applications De Recherche Scientifique

DFMO has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that DFMO can inhibit tumor growth in a variety of cancer types, including colon, breast, prostate, and skin cancer. DFMO has also been studied in combination with other chemotherapeutic agents, such as 5-fluorouracil and cisplatin, and has been shown to enhance their antitumor effects.

Propriétés

Formule moléculaire

C16H16F2N2O4S

Poids moléculaire

370.4 g/mol

Nom IUPAC

N-(2,4-difluorophenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide

InChI

InChI=1S/C16H16F2N2O4S/c1-20(25(22,23)13-6-4-12(24-2)5-7-13)10-16(21)19-15-8-3-11(17)9-14(15)18/h3-9H,10H2,1-2H3,(H,19,21)

Clé InChI

WMMBPQLAFUJRPG-UHFFFAOYSA-N

SMILES

CN(CC(=O)NC1=C(C=C(C=C1)F)F)S(=O)(=O)C2=CC=C(C=C2)OC

SMILES canonique

CN(CC(=O)NC1=C(C=C(C=C1)F)F)S(=O)(=O)C2=CC=C(C=C2)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.